3-Azabicyclo[3.2.0]heptan-1-ylmethanol

Catalog No.
S15503992
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo[3.2.0]heptan-1-ylmethanol

Product Name

3-Azabicyclo[3.2.0]heptan-1-ylmethanol

IUPAC Name

3-azabicyclo[3.2.0]heptan-1-ylmethanol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-5-7-2-1-6(7)3-8-4-7/h6,8-9H,1-5H2

InChI Key

CPMUZLFOGNZOSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)CO

3-Azabicyclo[3.2.0]heptan-1-ylmethanol is a bicyclic compound characterized by a nitrogen atom integrated into its structure. This compound features a bicyclic framework, specifically a seven-membered ring containing one nitrogen atom and a hydroxymethyl substituent at the first carbon position. The compound's unique structure contributes to its distinctive chemical properties and potential biological activities. Its IUPAC name is [(1S,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanol, indicating the specific stereochemistry of the molecule which plays a crucial role in its interactions and reactivity .

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or ketones.
  • Reduction: The compound can be reduced to yield different derivatives, depending on the reagents used.
  • Substitution: The nitrogen atom within the bicyclic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution .

Research indicates that 3-Azabicyclo[3.2.0]heptan-1-ylmethanol exhibits noteworthy biological activities. It has been studied for its potential interactions with various biological targets, influencing pathways related to neurotransmission and other physiological processes. The nitrogen atom in its structure allows for hydrogen bonding and interaction with receptor sites, which may modulate enzyme activity or receptor signaling .

The synthesis of 3-Azabicyclo[3.2.0]heptan-1-ylmethanol typically involves cycloaddition reactions, particularly the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxymethyl group at the desired position. Specific synthetic routes may include:

  • Diels-Alder Reaction: A precursor compound reacts with a diene to form a bicyclic structure.
  • Reduction: Following cyclization, reduction processes are employed to modify functional groups.
  • Functional Group Transformations: These are necessary to introduce or modify the hydroxymethyl substituent .

3-Azabicyclo[3.2.0]heptan-1-ylmethanol has diverse applications in several fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex molecules that may have therapeutic properties.
  • Material Science: Its unique chemical properties make it useful in developing new materials and chemical processes.
  • Biological Research: Investigated for its potential roles in drug discovery and as a precursor in pharmaceutical synthesis .

Studies on 3-Azabicyclo[3.2.0]heptan-1-ylmethanol focus on its interaction with various biological targets, particularly within neuropharmacology. The compound's ability to modulate receptor activity suggests potential therapeutic applications in treating neurological disorders or conditions influenced by neurotransmitter systems .

Several compounds share structural features with 3-Azabicyclo[3.2.0]heptan-1-ylmethanol:

Compound NameStructure FeaturesUnique Properties
2-Azabicyclo[2.2.1]heptaneSimilar bicyclic structure without the hydroxymethyl groupUsed in similar medicinal applications
3-Oxabicyclo[3.2.0]heptan-2-oneContains an oxygen atom instead of nitrogenUseful in synthesizing complex molecules
3-Azabicyclo[3.2.0]heptan-6-olHydroxyl group at a different positionDifferent reactivity profile due to structural variations

The uniqueness of 3-Azabicyclo[3.2.0]heptan-1-ylmethanol lies in its specific bicyclic structure combined with a hydroxymethyl group at the first carbon position, which influences its reactivity and biological interactions compared to these similar compounds .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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